5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one is a complex organic compound with a molecular formula of C17H12ClN3OS. This compound is primarily used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one can be compared with other similar compounds, such as:
5-Amino-4-benzothiazol-2-yl-1-phenyl-1,3-dihydro-pyrrol-2-one: This compound lacks the chloro group, which may result in different chemical properties and reactivity.
5-Amino-4-benzothiazol-2-yl-1-(4-methyl-phenyl)-1,3-dihydro-pyrrol-2-one: The presence of a methyl group instead of a chloro group can alter the compound’s interactions and applications.
Eigenschaften
Molekularformel |
C17H12ClN3OS |
---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-chlorophenyl)-5-iminopyrrolidin-2-one |
InChI |
InChI=1S/C17H12ClN3OS/c18-10-5-7-11(8-6-10)21-15(22)9-12(16(21)19)17-20-13-3-1-2-4-14(13)23-17/h1-8,19-20H,9H2/b17-12+,19-16? |
InChI-Schlüssel |
MNCWGLKMFGUHCY-SPNSSERQSA-N |
Isomerische SMILES |
C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.